molecular formula C11H21NO2 B7514493 1-(Oxan-2-ylmethyl)piperidin-4-ol

1-(Oxan-2-ylmethyl)piperidin-4-ol

Cat. No.: B7514493
M. Wt: 199.29 g/mol
InChI Key: TVFSRVYYZUZIBO-UHFFFAOYSA-N
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Description

1-(Oxan-2-ylmethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxypiperidine core substituted with an oxan-2-ylmethyl group. This compound combines a hydrophilic hydroxyl group at the 4-position of the piperidine ring with a tetrahydrofuran (oxane)-derived substituent. The oxan-2-ylmethyl group introduces stereoelectronic and solubility properties distinct from other substituents, making it a valuable candidate for comparative analysis .

Properties

IUPAC Name

1-(oxan-2-ylmethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-10-4-6-12(7-5-10)9-11-3-1-2-8-14-11/h10-11,13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFSRVYYZUZIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Brain Penetrance

  • Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol): This compound shares the piperidin-4-ol core but substitutes a pyrimidinyl-indole moiety. CNS MPO and BBB scores indicate superior brain penetrance compared to CBD-2115, attributed to optimized lipophilicity and hydrogen-bonding capacity .
  • P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol): Identified in a high-throughput screen for inhibiting Neisseria meningitidis adhesion, P4MP4 shares the piperidin-4-ol core but substitutes a piperidinylmethyl group. Its activity resembles phenothiazines but operates via distinct pathways.

Table 1: Pharmacokinetic and Structural Comparisons

Compound Substituent Key Feature CNS Penetrance Prediction Reference
1-(Oxan-2-ylmethyl)piperidin-4-ol Oxan-2-ylmethyl Ether oxygen enhances solubility Moderate (inferred)
Z3777013540 Pyrimidinyl-indole High lipophilicity High (BBB score)
P4MP4 Piperidinylmethyl Steric bulk for bacterial adhesion Not applicable

Table 2: Enzyme Selectivity and Structural Features

Compound Substituent Selectivity (SK1/SK2) Key Structural Insight Reference
RB-005 4-octylphenethyl 15.0-fold Hydrophobic tail enhances SK1 binding
RB-019 4-octylphenethyl (3-ol) 6.1-fold 3-OH reduces SK1 selectivity
This compound Oxan-2-ylmethyl Not tested Ether oxygen may reduce hydrophobicity

Antimicrobial and Antitubercular Activity

  • PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol) :
    A potent Mycobacterium tuberculosis inhibitor targeting MmpL3. The aromatic substituents (chloro, trifluoromethyl) enhance target binding via hydrophobic and π-π interactions. The oxan-2-ylmethyl group’s aliphatic nature may reduce antitubercular efficacy but improve pharmacokinetic profiles .

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